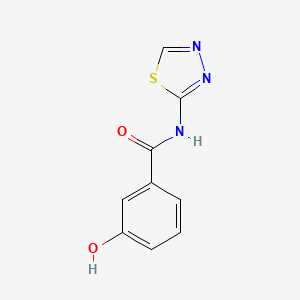
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
“3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes . The process can be carried out using conventional methods or microwave methods .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives involve the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . This results in the formation of various ions .Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
Compounds with 1,3,4-thiadiazole structures have been studied for their antioxidant and antibacterial properties. A study published in SpringerLink discusses the synthesis and characterization of such compounds, highlighting their potential in combating oxidative stress and bacterial infections .
Antimicrobial Efficacy
Derivatives of 1,3,4-thiadiazole have shown efficacy against various pathogens. Research published on MDPI indicates that certain derivatives are active against Gram-positive bacterial strains such as S. aureus and P. aeruginosa .
Cytotoxic Properties Against Cancer
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them candidates for anticancer research. An article from MDPI reviews the synthesis and anticancer activity of new compounds with 1,3,4-thiadiazole rings .
Anti-Epileptic Agents
Modifications in the 1,3,4-thiadiazole moiety have resulted in derivatives that act as anticonvulsant agents. A review in Frontiers in Chemistry compiles various derivatives of 1,3,4-thiadiazole scaffold as anticonvulsant agents .
Broad Spectrum Antimicrobial Activity
The broad spectrum of activity against various pathogens is another significant application of 1,3,4-thiadiazole derivatives. A series of these derivatives was evaluated for in vitro antimicrobial activity according to a study found on Wiley Online Library .
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to have potential anticancer properties . They are also known to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and disease processes .
Mode of Action
1,3,4-thiadiazole derivatives are known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide might interact with its targets in a similar manner.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This suggests that 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide might affect similar pathways, leading to downstream effects such as inhibition of cell proliferation.
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its pharmacokinetic properties . Therefore, the lipophilic nature of 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide might impact its bioavailability.
Result of Action
1,3,4-thiadiazole derivatives have been reported to have significant antiproliferative activity . This suggests that 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide might have similar effects, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-3-1-2-6(4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWYQWVOXBOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



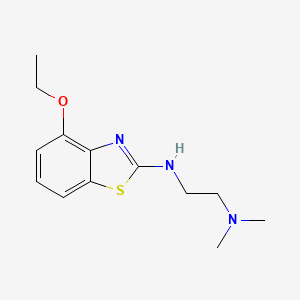
![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)
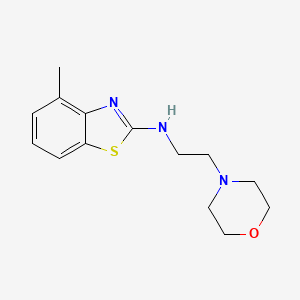
![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)

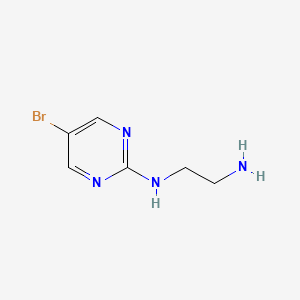
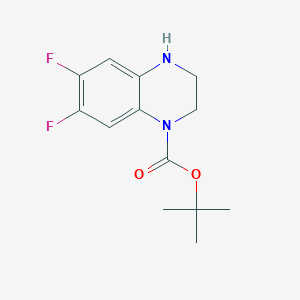

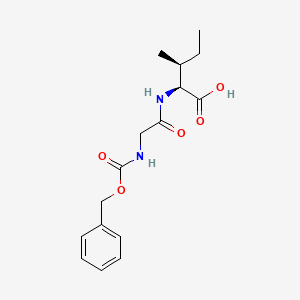

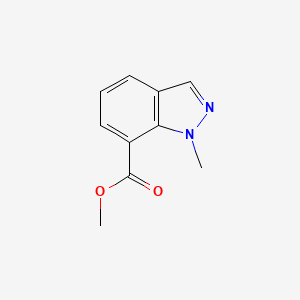
![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)